Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

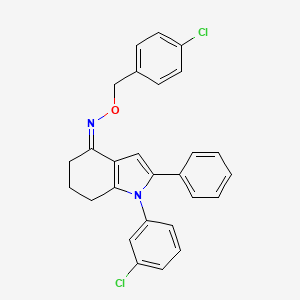

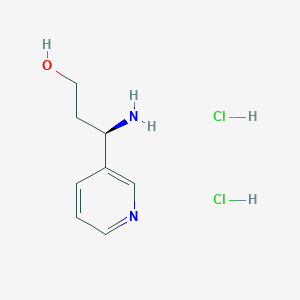

Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 2248321-98-2 . It has a molecular weight of 284.44 and is commonly known as tert-butyl 3-isopentyl-2,5-dimethylpiperazine-1-carboxylate .

Molecular Structure Analysis

The Inchi Code of this compound is1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a density of 1.0±0.1 g/cm^3, a boiling point of 279.7±15.0 °C at 760 mmHg, and a flash point of 123.0±20.4 °C . It has a molar refractivity of 59.6±0.3 cm^3 and a molar volume of 220.7±3.0 cm^3 .Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate and related compounds have been synthesized and characterized through various chemical processes, demonstrating the compound's utility in chemical synthesis. The synthesis involves condensation reactions under basic conditions, followed by spectroscopic evidence such as LCMS, NMR, IR, and CHN elemental analysis. The structural confirmation is often achieved through single-crystal X-ray diffraction data, indicating the compound's significance in understanding molecular structures and interactions (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some derivatives have been evaluated for biological activities, including in vitro antibacterial and anthelmintic activities. These studies reveal the compound's potential in pharmacological applications, albeit with varying degrees of effectiveness. For example, certain derivatives exhibit poor antibacterial but moderate anthelmintic activity, highlighting the compound's selective biological interactions and potential as a lead compound for further drug development (Sanjeevarayappa et al., 2015).

Molecular Structure Insights

The molecular structure analysis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a closely related compound, using X-ray crystallography has provided insights into the sterically congested nature of piperazine derivatives. This research underscores the importance of structural analysis in understanding the properties and potential applications of novel chemical entities (Gumireddy et al., 2021).

Anticorrosive Properties

Investigations into the anticorrosive behavior of novel heterocyclic compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, for carbon steel in acidic environments have shown promising results. These studies involve electrochemical, quantum chemical, and surface characterization techniques, highlighting the compound's potential in corrosion inhibition applications. The results suggest a high inhibition efficiency, making it a valuable candidate for further exploration in protecting metal surfaces against corrosion (Praveen et al., 2021).

Safety and Hazards

This compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

tert-butyl 2,5-dimethyl-3-(3-methylbutyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N2O2/c1-11(2)8-9-14-13(4)18(10-12(3)17-14)15(19)20-16(5,6)7/h11-14,17H,8-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTKOHTXSLEXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(C(N1)CCC(C)C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)

![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2771418.png)

![N-(4-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2771420.png)

![2-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)nicotinamide](/img/structure/B2771422.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)

![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)

![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)

![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)